molecular formula C21H21FN4O2 B5973430 N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide

Cat. No.: B5973430
M. Wt: 380.4 g/mol
InChI Key: FDKRZGGWFSEPPM-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzimidazole and benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The final step involves the coupling of the benzimidazole and benzoxazole moieties through an appropriate linker, such as an ethyl group, under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole and benzoxazole rings can bind to enzymes or receptors, inhibiting their activity. This compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-fluoro-1H-benzimidazol-2-yl)ethanol
  • 1-(6-fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride
  • N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

Uniqueness

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is unique due to its dual benzimidazole and benzoxazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-12(2)20-25-17-10-13(4-7-18(17)28-20)21(27)26(3)9-8-19-23-15-6-5-14(22)11-16(15)24-19/h4-7,10-12H,8-9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRZGGWFSEPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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